molecular formula C8H17NO B6234985 (4-aminocycloheptyl)methanol, Mixture of diastereomers CAS No. 1782463-20-0

(4-aminocycloheptyl)methanol, Mixture of diastereomers

Cat. No.: B6234985
CAS No.: 1782463-20-0
M. Wt: 143.2
InChI Key:
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Description

(4-aminocycloheptyl)methanol, mixture of diastereomers, is a chemical compound that consists of a cycloheptyl ring with an amino group and a hydroxymethyl group attached to it. This compound is notable for its chiral centers, leading to the existence of multiple diastereomers. The mixture of diastereomers refers to the presence of these different stereoisomers in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of (4-aminocycloheptyl)methanol may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the ketone or aldehyde precursor to the desired alcohol. The process is optimized for high yield and purity, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-aminocycloheptyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-aminocycloheptanone or 4-aminocycloheptanoic acid.

    Reduction: Formation of 4-aminocycloheptane.

    Substitution: Formation of various substituted cycloheptyl derivatives.

Scientific Research Applications

(4-aminocycloheptyl)methanol, mixture of diastereomers, has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-aminocycloheptyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-aminocyclohexyl)methanol: A similar compound with a cyclohexyl ring instead of a cycloheptyl ring.

    (4-aminocyclooctyl)methanol: A compound with a cyclooctyl ring, differing in ring size.

    (4-aminocyclopentyl)methanol: A compound with a cyclopentyl ring, offering different steric and electronic properties.

Uniqueness

(4-aminocycloheptyl)methanol is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to its analogs with different ring sizes.

Properties

CAS No.

1782463-20-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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